molecular formula C8H4BrFS B8663808 3-Bromo-4-fluorobenzo[b]thiophene CAS No. 310466-39-8

3-Bromo-4-fluorobenzo[b]thiophene

Cat. No.: B8663808
CAS No.: 310466-39-8
M. Wt: 231.09 g/mol
InChI Key: OUAGFJHIIOZEMG-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzo[b]thiophene is a halogenated derivative of benzo[b]thiophene, a heterocyclic compound featuring a fused benzene and thiophene ring system. The molecular formula of this compound can be inferred as C₈H₄BrFS, incorporating bromine and fluorine substituents at the 3- and 4-positions, respectively. Benzo[b]thiophene derivatives are recognized for their pharmacological significance, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

310466-39-8

Molecular Formula

C8H4BrFS

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-4-fluoro-1-benzothiophene

InChI

InChI=1S/C8H4BrFS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4H

InChI Key

OUAGFJHIIOZEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Bromo-4-fluorobenzo[b]thiophene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthetic Route Highlights
3-Bromo-4-fluorobenzo[b]thiophene C₈H₄BrFS ~231.08 (estimated) Br (C3), F (C4) Antimicrobial, Anticancer (inferred) Halogenation of benzo[b]thiophene
3-Bromobenzo[b]thiophene C₈H₅BrS 213.09 Br (C3) Not explicitly stated Direct bromination
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole C₁₃H₈BrN₂OS 337.18 Bromobenzyl, oxadiazole Antimicrobial Hydrazide cyclization
Benzo[b]naphtho[2,3-d]thiophene C₁₄H₈S 208.28 Extended fused ring system Not reported Annulation reactions

Key Observations :

  • Electron-withdrawing effects: The bromo-fluoro substituents in 3-Bromo-4-fluorobenzo[b]thiophene likely increase electrophilicity compared to non-halogenated analogs, enhancing interactions with biological targets .

Reactivity and Stability

  • Hydrogenation Resistance : suggests that substituted thiophenes (e.g., benzothiophene) are less reactive in hydrodesulfurization (HDS) than simpler thiophenes, implying that 3-Bromo-4-fluorobenzo[b]thiophene may exhibit similar stability under catalytic conditions .

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